molecular formula C9H8FNO3 B8392483 Benzoxazin-3-one CAS No. 711022-50-3

Benzoxazin-3-one

Numéro de catalogue: B8392483
Numéro CAS: 711022-50-3
Poids moléculaire: 197.16 g/mol
Clé InChI: HSSOKKMHIZSFTR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzoxazin-3-one is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and agrochemical research. This compound features a benzene ring fused to a six-membered oxazine ring bearing a ketone group. Researchers value this core structure for its diverse bioactivity and utility as a building block for synthesizing more complex derivatives. Current scientific studies highlight its potential in multiple research domains. In drug discovery, this compound derivatives demonstrate promising inhibitory activity against tyrosine kinases, which are key targets in anticancer research . Recent investigations also reveal that novel derivatives, particularly those incorporating 1,2,3-triazole and isoxazoline moieties, show significant in silico potential as antidiabetic agents by inhibiting the enzymes α-amylase and α-glucosidase . In antimicrobial research, quantitative structure-activity relationship (QSAR) models confirm that the this compound scaffold is a promising template for designing new compounds with potent activity against gram-positive and gram-negative bacteria, as well as fungi . This application extends to agriculture, where recent studies have synthesized novel derivatives containing an acylhydrazone moiety that exhibit potent antifungal activity against plant pathogens like Gibberella zeae and Phytophthora infestans , in some cases outperforming standard fungicides . Furthermore, recent research has identified N-(1,4-Benzoxazin-3-one) urea analogs as mode-selective TRPV1 antagonists, indicating their value in pain management research . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Propriétés

Numéro CAS

711022-50-3

Formule moléculaire

C9H8FNO3

Poids moléculaire

197.16 g/mol

Nom IUPAC

8-fluoro-6-(hydroxymethyl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C9H8FNO3/c10-6-1-5(3-12)2-7-9(6)14-4-8(13)11-7/h1-2,12H,3-4H2,(H,11,13)

Clé InChI

HSSOKKMHIZSFTR-UHFFFAOYSA-N

SMILES canonique

C1C(=O)NC2=C(O1)C(=CC(=C2)CO)F

Origine du produit

United States

Applications De Recherche Scientifique

Agricultural Applications

Herbicidal Properties

Benzoxazin-3-one derivatives, particularly 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), have been identified for their herbicidal activities. Research indicates that these compounds can effectively control weeds such as Echinochloa crus-galli (barnyardgrass), which is a major weed affecting rice crops globally. A structure-activity relationship study highlighted the potential of degradation products like 2-aminophenol as natural herbicide models, with DIMBOA showing significant phytotoxicity against target species .

Table 1: Herbicidal Activity of this compound Derivatives

CompoundTarget WeedPhytotoxicity Level
DIMBOAEchinochloa crus-galliHigh
DIBOAVariousModerate
D-DIBOAVariousVery High

Pharmaceutical Applications

TRPV1 Antagonists

Recent studies have focused on the development of N-(1,4-benzoxazin-3-one) urea analogs as selective antagonists for the transient receptor potential vanilloid 1 (TRPV1). These compounds are promising for pain management due to their ability to block capsaicin activation while minimizing side effects associated with non-selective antagonists. The lead compound demonstrated a high affinity for the receptor, indicating its potential for clinical applications .

Mineralocorticoid Receptor Antagonism

This compound derivatives have also been investigated as non-steroidal mineralocorticoid receptor antagonists, which are crucial in treating cardiovascular diseases like hypertension. A specific derivative exhibited significant potency and selectivity, leading to antihypertensive effects in animal models .

Table 2: Pharmacological Activities of this compound Derivatives

CompoundTarget ReceptorActivity Level
TRPV1 AntagonistTRPV1High
MR AntagonistMineralocorticoid ReceptorVery High

Antifungal Activity

The antifungal potential of this compound derivatives has been explored extensively. Recent studies synthesized novel derivatives that showed moderate to good activity against various fungal pathogens, including Gibberella zeae and Phytophthora infestans. The introduction of specific substituents on the benzoxazinone skeleton significantly influenced their antifungal efficacy .

Table 3: Antifungal Efficacy of this compound Derivatives

CompoundFungal PathogenInhibitory Rate (%)
Compound 5eP. infestans76.37
Compound 5LG. zeae64.38
Compound 5sC. wilt82.62

Case Studies

Case Study: DIMBOA in Corn Pest Management

A study investigated the toxicokinetics of DIMBOA in the European corn borer (Ostrinia nubilalis), revealing its effectiveness as an insect deterrent. The results indicated that higher concentrations of DIMBOA led to increased mortality rates among larvae and reduced reproductive success . This highlights the compound's potential role in integrated pest management strategies.

Case Study: Antibacterial Properties from Natural Sources

Research on Calceolaria thyrsiflora revealed high concentrations of benzoxazinone compounds with notable antibacterial activity. This study supports the use of natural metabolites in developing new antimicrobial agents .

Comparaison Avec Des Composés Similaires

Benzoxazin-3-one vs. Benzothiazol-2-one

Structural Differences :

  • This compound contains a fused benzene-oxazine ring with a ketone at position 3.
  • Benzothiazol-2-one replaces the oxygen in the oxazine ring with sulfur and positions the ketone at the 2-position.

Pharmacological Profiles :

  • PPAR Agonism :
    • This compound derivatives (e.g., compounds 35 and 36 ) exhibit full agonist activity at PPARα and PPARγ, with EC₅₀ values of 256 nM (PPARα) and >100% potency (PPARγ) .
    • Benzothiazol-2-one derivatives (e.g., 32a ) show lower PPARα potency (EC₅₀ = 2400 nM) and reduced functional activity .
    • Key Advantage: The this compound scaffold improves ligand-receptor interactions, likely due to enhanced hydrogen bonding and steric compatibility .
  • Synthetic Accessibility :
    • This compound derivatives are synthesized via modular approaches like click chemistry, enabling rapid diversification .
    • Benzothiazol-2-one synthesis often requires more complex steps, limiting functional group versatility .

This compound vs. Benzoxazolinone (2-Benzoxazolinone)

Structural Differences :

  • Benzoxazolinone lacks the ketone group at position 3, featuring a lactam structure instead.

This compound vs. 1,3,4-Thiadiazoles

Functional Roles :

  • Antimicrobial and Anticancer Activity: this compound derivatives show broad-spectrum antifungal activity (e.g., against Trichoderma viride) via glycoside formation, enhancing bioavailability . 1,3,4-Thiadiazoles (e.g., 2-amino-1,3,4-thiadiazole) exhibit neuroprotective and anticancer effects but lack the modularity for glycosylation, reducing environmental stability .
  • Mineralocorticoid Receptor (MR) Antagonism: this compound derivatives (e.g., 14n) achieve nanomolar affinity for MR (IC₅₀ = 1.4 nM) with >1000-fold selectivity over glucocorticoid and androgen receptors .

Key Research Findings and Implications

  • Antidiabetic Potential: Polyheterocyclic this compound hybrids inhibit α-amylase/α-glucosidase with docking scores comparable to acarbose (-9.2 kcal/mol vs. -8.5 kcal/mol) .
  • Antifungal Activity: Glycosylated benzoxazin-3-ones in wheat seedlings suppress fungal pathogens (Rhizopus spp.) more effectively than non-glycosylated analogs .

Méthodes De Préparation

Choline Chloride/Urea-Mediated Cyclization

Sharifi et al. (2023) developed a one-pot, catalyst-free synthesis of 2H-benzo[b]oxazin-3(4H)-ones using a DES composed of choline chloride and urea (molar ratio 1:2). The reaction between 2-aminophenol derivatives (e.g., 1a–d ) and 2-bromoalkanoates (e.g., ethyl 2-bromopropanoate, 2a ) proceeded at room temperature, achieving yields of 85–92% within 1–2 hours (Table 1). The DES acted as both solvent and proton shuttle, facilitating nucleophilic substitution and subsequent annulation. Notably, substrates with bulky alkyl groups (e.g., 2c , isopropyl) exhibited slightly reduced yields (78%) due to steric hindrance.

Table 1. Substrate Scope for DES-Mediated Synthesis

2-Aminophenol Derivative2-BromoalkanoateProductYield (%)
1a (R = H)2a (R' = Me)3aa 92
1b (R = 4-Me)2b (R' = Et)3bb 88
1c (R = 5-Cl)2c (R' = iPr)3cc 78

Electrochemical C–H Amination

Anodic Functionalization of Phenoxy Acetates

A metal-free electrochemical protocol was reported by Waldvogel et al. (2017), enabling direct access to 1,4-benzoxazin-3-ones from phenoxy acetates. Using a graphite anode and platinum cathode in acetonitrile/water (9:1), constant-current electrolysis (10 mA/cm²) achieved 68–84% yields. The method tolerated electron-withdrawing substituents (e.g., Cl, Br) and bulky groups (e.g., tert-butyl), with no requirement for pre-functionalized aryl halides. Mechanistic studies confirmed a radical pathway involving in situ generation of amidyl radicals, which underwent intramolecular cyclization (Figure 1).

Phenoxy acetate2eAnodeRadical intermediateCyclizationBenzoxazin-3-one[4]\text{Phenoxy acetate} \xrightarrow[-2e^-]{\text{Anode}} \text{Radical intermediate} \xrightarrow{\text{Cyclization}} \text{this compound} \quad

1,3-Dipolar Cycloaddition for Hybrid Scaffolds

Isoxazolinyl-1,2,3-Triazolyl Derivatives

A 2024 study demonstrated a double 1,3-dipolar cycloaddition strategy to synthesize isoxazolinyl-1,2,3-triazolyl--benzoxazin-3-ones (5a–o ). Starting from benzoxazinone-propargyl ethers, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with aryl azides generated triazole intermediates. Subsequent nitrile oxide cycloaddition with chlorooximes yielded the hybrid scaffolds in 65–79% yields. This method enabled precise control over regiochemistry, as confirmed by X-ray crystallography.

Acid-Catalyzed Condensation

Trifluoromethanesulfonic Acid-Mediated Cyclization

A scalable synthesis of 2H-1,3-benzoxazines was achieved using trifluoromethanesulfonic acid (TfOH) as a catalyst. Reaction of phenols (e.g., 1 ) with aldimines in dichloromethane at room temperature afforded 2-phenyl-2H-benzo[e][1,oxazines (2 ) in 83% yield on a 500g scale. Key advantages included:

  • Short reaction time (19 hours)

  • Minimal purification (recrystallization from methanol)

  • Compatibility with electron-deficient aryl groups

Alkylation/Alkoxy Rearrangement

One-Step Construction from Anthranil Aldehydes

Wang et al. (2023) devised a step-economical route to N-alkyl-3,1-benzoxazin-2-ones via alkylation/alkoxy rearrangement. Treatment of anthranil aldehydes with alkyl halides in the presence of K₂CO₃ generated intermediates that underwent spontaneous cyclization. The protocol formed three bonds and one ring in a single step, achieving 72–89% yields. Deuterium-labeling experiments confirmed an intermolecular alkoxy shift mechanism.

Comparative Analysis of Methods

Table 2. Key Parameters of this compound Synthesis

MethodConditionsCatalystYield RangeScalability
DES-MediatedRT, 1–2 hNone78–92%Lab-scale
Electrochemical10 mA/cm², 6 hNone68–84%Pilot-scale
1,3-DipolarCuI, 80°C, 12 hCu(I)65–79%Lab-scale
TfOH-CatalyzedRT, 19 hTfOH83%Industrial
Alkylation/RearrangementK₂CO₃, 24 hNone72–89%Lab-scale

Q & A

Basic: What analytical techniques are recommended for the identification and characterization of benzoxazin-3-one glycosides in plant extracts?

To identify this compound glycosides, use RP-UHPLC-PDA-MSn coupled with UV-Vis spectroscopy and multistage mass spectrometry. Key criteria include:

  • UV spectra : Primary absorbance maxima between 250–265 nm and secondary maxima at 275–290 nm .
  • MS fragmentation : Neutral losses of 162, 180, 324, or 342 Da in MS² indicate hexosyl or dihexosyl moieties. Diagnostic aglycone fragments (e.g., m/z 192, 164) confirm the this compound core .
  • Ionization mode : Negative-ion mode detects [M−H]⁻ ions, while positive-ion mode helps confirm molecular masses .
    Support with spectral libraries and reference standards for unambiguous identification.

Basic: How are this compound biosynthesis pathways studied in plants, and what subclasses are commonly observed?

Biosynthetic studies focus on enzymatic cascades in cereals and legumes. Key subclasses include:

  • Lactams : Lack hydroxyl groups at specific positions (e.g., HBOA).
  • Hydroxamic acids : Feature hydroxyl and methoxy groups (e.g., DIMBOA, DIBOA) .
  • Methyl derivatives : Identified via fungal-elicited wheat seedlings, such as 2-hydroxy-4-methoxy derivatives .
    Methodologies include gene knockout models to silence biosynthetic enzymes (e.g., Bx genes) and isotopic labeling to trace intermediate flux.

Advanced: How can researchers resolve contradictory MS/MS data when characterizing this compound glycosides?

Contradictions arise from adduct formation or overlapping fragmentation pathways. Address these by:

  • Adduct validation : Compare [M−H]⁻ and [M+FA−H]⁻ ratios. Lactams show [M−H]⁻:[M+FA−H]⁻ > 1.0, while hydroxamic acids range between 0.5–1.0 .
  • MS³ analysis : Fragment aglycone ions to confirm diagnostic patterns (e.g., m/z 134 for lactams vs. m/z 149 for hydroxamic acids) .
  • Orthogonal techniques : Validate with NMR or enzymatic hydrolysis to isolate glycosidic bonds .

Advanced: What strategies optimize the antimycobacterial activity of this compound derivatives?

Optimization involves:

  • Scaffold diversification : Synthesize open-ring analogues (e.g., oxoacetamides) and evaluate substituent effects at the 6-position .
  • Structure-activity relationships (SAR) : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity .
  • Biological assays : Test against Mycobacterium tuberculosis H37Rv and prioritize compounds with MIC < 10 µg/mL .
    Use docking models based on MR/ligand crystal structures to guide rational design .

Advanced: How can ionization behavior in mass spectrometry differentiate this compound subclasses?

Subclasses exhibit distinct ionization efficiencies:

  • Lactams : Predominantly form [M−H]⁻ ions due to higher stability of deprotonated species.
  • Hydroxamic acids : Prefer [M+FA−H]⁻ adducts in negative mode, with dihexosides showing [M−H]⁻:[M+FA−H]⁻ > 1.0 .
  • Methyl derivatives : Require positive-ion mode for [M+H]+ detection due to reduced acidity .
    Incorporate these ratios into decision trees for subclass classification.

Advanced: What experimental precautions are necessary to mitigate adduct interference in this compound MS analysis?

  • Solvent additives : Avoid formic acid in mobile phases to minimize [M+FA−H]⁻ adducts .
  • Ion source tuning : Optimize declustering potentials to dissociate unwanted adducts .
  • Data interpretation : Cross-reference adduct masses (e.g., +46 Da shift for formate) and confirm with pure standards .

Advanced: How are this compound derivatives engineered for selective mineralocorticoid receptor (MR) antagonism?

  • Scaffold hopping : Replace triazolothiadiazine moieties with pyrazolyl groups to enhance MR binding .
  • Substituent placement : Introduce fluorine at the 4-position of aryl rings to improve selectivity over glucocorticoid receptors .
  • In vivo validation : Use deoxycorticosterone acetate-salt hypertensive rat models to assess antihypertensive efficacy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.